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Compound of Interest

Compound Name: 3-Bromophenyl trifluoroacetate

CAS No.: 59935-55-6

Cat. No.: B2859153

Get Quote

Executive Summary
3-Bromophenyl trifluoroacetate (CAS 59935-55-6) represents a bifunctional building block

that offers a strategic advantage over 3-bromophenol and 3-bromophenyl triflate in complex

organic synthesis. While often viewed merely as a protected phenol, its unique electronic

profile and "programmed" reactivity allow for high-precision construction of meta-substituted

biaryls.

This technical guide details the operational hierarchy of this molecule:

Primary Utility: As a lipophilic, electron-deficient "masked" phenol for palladium-catalyzed

cross-coupling at the C–Br bond.

Secondary Utility: As a latent nucleophile (phenol) released via mild hydrolysis.

Emerging Utility: As a pseudohalide electrophile for nickel-catalyzed C–O activation

(decarbonylative coupling).
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Chemical Profile & Strategic Value[1]
Structural Analysis
The molecule features two distinct reactive centers on a benzene core:

C(sp²)–Br (Position 3): A high-reactivity handle for oxidative addition with Pd(0) or Ni(0).

Trifluoroacetate (–OCOCF₃): A highly electron-withdrawing group (

) that deactivates the ring toward electrophilic aromatic substitution but activates the C–Br
bond for metal insertion compared to the free phenol.

Comparative Advantage
Feature 3-Bromophenol

3-Bromophenyl
Triflate

3-Bromophenyl

Trifluoroacetate

Pd Catalyst

Compatibility

Low (Poisons catalyst

via Pd-OR formation)
High High

C–O Bond Reactivity None (Nucleophilic) High (Leaving Group) Latent / Tunable

Solubility Polar/Protic issues Good Excellent (Lipophilic)

Atom Economy High Low (TfOH waste) Moderate (TFA waste)

The "Protection-Activation" Dichotomy
The strategic value lies in the stability of the trifluoroacetate (TFA) ester. Unlike standard

acetates, the highly fluorinated acyl group makes the carbonyl carbon extremely electrophilic.

In Basic Aqueous Media: Rapid hydrolysis to the phenolate.

In Anhydrous Neutral Media: Stable protecting group.

Under Ni-Catalysis: Potential electrophile for C–O cleavage.

Applications in Organic Synthesis[2][3][4][5][6][7]
Chemoselective Cross-Coupling (C–Br Activation)
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The most common application is the synthesis of meta-functionalized phenols. The Tfa group

prevents the formation of palladium-aryloxide species, which are known to arrest the catalytic

cycle in Suzuki-Miyaura couplings.

Scenario A: The "Masking" Strategy (Anhydrous)
To retain the ester functionality (e.g., for later deprotection or orthogonal functionalization),

anhydrous conditions are required. The use of Potassium Trimethylsilanolate (TMSOK) has

emerged as a superior method for anhydrous Suzuki coupling of sensitive esters.

Scenario B: The "In-Situ Deprotection" Strategy (Aqueous)
For the direct synthesis of 3-arylphenols, standard aqueous carbonate bases (Na₂CO₃, K₂CO₃)

can be employed. The reaction proceeds via a tandem sequence:

Oxidative addition of Pd to C–Br.

Base-mediated hydrolysis of the Tfa ester.

Transmetallation and Reductive Elimination. Note: Hydrolysis often precedes coupling in

highly basic media, which may re-introduce catalyst poisoning issues. Optimization of the

Base:Pd ratio is critical.

Nickel-Catalyzed C–O Activation (Advanced)
While aryl triflates are the gold standard for C–O activation, recent advances in nickel catalysis

allow for the activation of aryl esters (pivalates, trifluoroacetates) via decarbonylative pathways.

3-Bromophenyl trifluoroacetate can theoretically serve as a bis-electrophile, though the C–Br

bond will almost invariably react first under standard Pd/Ni conditions.

Experimental Protocols
Synthesis of 3-Bromophenyl Trifluoroacetate
A scalable, high-yield protection protocol.

Reagents: 3-Bromophenol (1.0 equiv), Trifluoroacetic Anhydride (TFAA, 1.2 equiv), Pyridine

(1.1 equiv), DCM (Anhydrous).
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Procedure:

Charge a flame-dried flask with 3-bromophenol (17.3 g, 100 mmol) and DCM (100 mL) under

N₂.

Cool to 0 °C. Add pyridine (8.9 mL, 110 mmol) dropwise.

Add TFAA (16.7 mL, 120 mmol) dropwise over 30 mins. Caution: Exothermic.

Warm to RT and stir for 2 hours. Monitor by TLC (Hexanes:EtOAc 9:1).

Workup: Quench with cold water. Wash organic layer with 1M HCl (2x) to remove pyridine,

then brine.

Dry over MgSO₄ and concentrate. Purify via vacuum distillation or flash chromatography

(SiO₂).

Yield: ~95% as a colorless oil.

Anhydrous Suzuki Coupling (Preserving the Tfa Group)
Based on the TMSOK protocol for sensitive esters.

Reagents: 3-Bromophenyl trifluoroacetate (1.0 equiv), Aryl Boronic Pinacol Ester (1.2 equiv),

Pd(OAc)₂ (2 mol%), SPhos (4 mol%), TMSOK (1.5 equiv), Toluene (Anhydrous).

Procedure:

In a glovebox or under strict Schlenk conditions, combine Pd(OAc)₂ and SPhos in toluene.

Stir 15 min to generate the active catalyst.

Add the boronic ester and 3-Bromophenyl trifluoroacetate.

Add solid TMSOK.

Stir at 60 °C for 4–12 hours.

Workup: Filter through a celite pad (exclude moisture if product is still sensitive). Concentrate

and purify on silica gel (neutralized with 1% Et₃N if necessary).
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Decision Logic & Reaction Flow
The following diagram illustrates the strategic divergence based on reaction conditions.
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Caption: Divergent synthesis pathways determined by catalytic system and solvent conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Suzuki Coupling [organic-chemistry.org]

2. - 博客 | 文学城 [blog.wenxuecity.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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